3-bromo-N-(2-ethoxyethyl)benzamide

Catalog No.
S983089
CAS No.
1156121-66-2
M.F
C11H14BrNO2
M. Wt
272.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-(2-ethoxyethyl)benzamide

CAS Number

1156121-66-2

Product Name

3-bromo-N-(2-ethoxyethyl)benzamide

IUPAC Name

3-bromo-N-(2-ethoxyethyl)benzamide

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C11H14BrNO2/c1-2-15-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14)

InChI Key

YQMSMLHVYYQXIS-UHFFFAOYSA-N

SMILES

CCOCCNC(=O)C1=CC(=CC=C1)Br

Canonical SMILES

CCOCCNC(=O)C1=CC(=CC=C1)Br

3-bromo-N-(2-ethoxyethyl)benzamide is an organic compound that belongs to the class of benzamides. Its molecular formula is C11H14BrNO2C_{11}H_{14}BrNO_2, and it has a molecular weight of approximately 272.14 g/mol. The compound features a bromine atom at the third position of the benzamide core, which is further substituted with a 2-ethoxyethyl group. This unique structure imparts distinctive chemical and physical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and material science.

  • Chemical Databases:

    • Scientific databases like PubChem () provide basic information about the structure and properties of 3-bromo-N-(2-ethoxyethyl)benzamide.
    • These databases may also contain citations to research papers that mention the compound, although they may not be specific to its applications.
  • Chemical Suppliers:

    • Some chemical suppliers, like AOBChem (), may offer product descriptions that mention potential applications.
    • However, it is important to note that these descriptions are not always based on published research and should be treated with caution.
  • Scientific Literature Search:

    • Searching scientific databases like ScienceDirect () or Google Scholar with keywords like "3-bromo-N-(2-ethoxyethyl)benzamide" or its CAS number (1156121-66-2) may yield relevant research papers.
    • Be sure to evaluate the credibility of the sources before relying on the information they contain.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation Reactions: The compound may undergo oxidation, potentially altering the furan or benzamide functionalities.
  • Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines or alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives with potential applications.

  • Antimicrobial Activity: Compounds with brominated benzamide structures often exhibit activity against bacteria and fungi.
  • Anticancer Properties: Some benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Further experimental studies are needed to elucidate the specific molecular targets and biological pathways influenced by this compound.

The synthesis of 3-bromo-N-(2-ethoxyethyl)benzamide typically involves several steps:

  • Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the third position.
  • Formation of 2-Ethoxyethylamine: This intermediate can be synthesized from ethylene oxide and ethanolamine.
  • Amidation Reaction: The brominated benzamide is reacted with 2-ethoxyethylamine under coupling conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

This multi-step synthesis illustrates the complexity involved in producing this compound and highlights its potential for further derivatization.

3-bromo-N-(2-ethoxyethyl)benzamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Material Science: Its unique chemical properties may allow for use in developing novel materials with specific functionalities.

The exact applications depend on ongoing research and development efforts focused on this compound and its derivatives.

Several compounds share structural similarities with 3-bromo-N-(2-ethoxyethyl)benzamide. These include:

Compound NameStructure FeaturesUnique Characteristics
3-bromo-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamideFuran ring at position 2Different heterocyclic structure
3-bromo-N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)benzamideThiophene ring instead of furanDifferent heterocyclic structure
4-amino-3-bromo-N-(2-ethoxyethyl)benzamideAmino group at position 4Additional functional group

Uniqueness

3-bromo-N-(2-ethoxyethyl)benzamide stands out due to its specific combination of substituents, which imparts unique chemical and physical properties not found in its analogs. The presence of both bromine and the ethoxyethyl group allows for diverse reactivity patterns and potential biological activities, making it a valuable compound for further study in both synthetic chemistry and pharmacology.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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